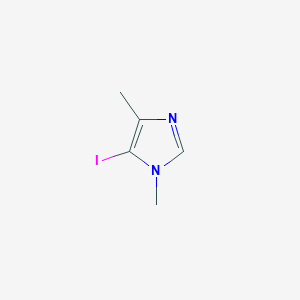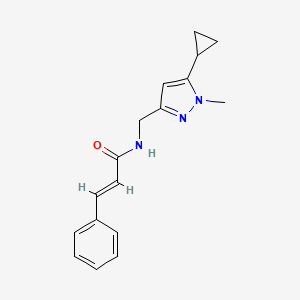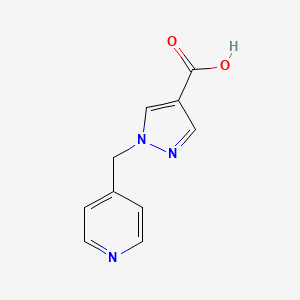
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the family of adenosine receptor agonists and acts as a selective A1 adenosine receptor agonist.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide acts as a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, resulting in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve cardiac function, and have neuroprotective effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to regulate sleep, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in lab experiments is its high purity, which ensures consistent results. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide is a selective A1 adenosine receptor agonist, which means that it can be used to study the role of A1 adenosine receptors in various physiological and pathological processes. However, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has some limitations, including its relatively short half-life and the fact that it cannot be used in vivo due to its poor bioavailability.
Direcciones Futuras
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in scientific research. One potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide could be used to study the role of adenosine receptors in regulating immune function and inflammation.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide involves the reaction of 2-(2-fluoro-3-methylphenoxy) acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been widely used in scientific research as a tool to study the role of adenosine receptors in various physiological and pathological processes. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have neuroprotective effects in ischemic stroke, reduce inflammation in the lungs, and improve cardiac function in heart failure. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has also been used to study the role of adenosine receptors in regulating sleep, anxiety, and depression.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10-4-3-5-12(14(10)16)20-8-13(19)18-15(2,9-17)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDWRSZRLGMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)


